molecular formula C18H28 B12953300 1-Decyl-3-vinylbenzene

1-Decyl-3-vinylbenzene

Cat. No.: B12953300
M. Wt: 244.4 g/mol
InChI Key: NIWYEYXEGNFJLW-UHFFFAOYSA-N
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Description

1-Decyl-3-vinylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-3-vinylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 1-decylbenzene can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the meta position.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: 1-Decyl-3-ethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-decyl-3-vinylbenzene in various applications involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for radical-mediated polymerization, while the decyl group contributes to the hydrophobicity and flexibility of the resulting polymers. These properties make it suitable for use in electronic devices and other advanced materials .

Comparison with Similar Compounds

    1-Decyl-4-vinylbenzene: Similar structure but with the vinyl group at the para position.

    1-Decyl-2-vinylbenzene: Similar structure but with the vinyl group at the ortho position.

    1-Decylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.

Uniqueness: 1-Decyl-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which allows for distinct reactivity and polymerization behavior compared to its ortho and para counterparts. This makes it particularly valuable in the synthesis of specialized polymers and materials .

Properties

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

1-decyl-3-ethenylbenzene

InChI

InChI=1S/C18H28/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h4,12,14-16H,2-3,5-11,13H2,1H3

InChI Key

NIWYEYXEGNFJLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=CC=C1)C=C

Origin of Product

United States

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